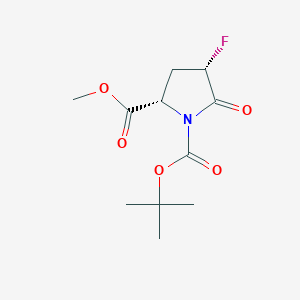

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester

Descripción

Structural Significance in Modified Proline Derivatives

The structural architecture of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester embodies several key design principles that have emerged from decades of research into proline modifications and their effects on peptide conformation. Proline residues are unique among the canonical amino acids due to the conformational restraint imposed by backbone cyclization and the presence of a tertiary amide bond, which limits available conformations with the φ torsion angle restricted to −65° ± 25°. The conformational restriction and absence of a hydrogen bond donor results in proline being preferentially observed in certain structural contexts, including secondary structure termination, loops, turns, and polyproline helices. In the context of fluorinated proline derivatives, the introduction of fluorine at the 4-position creates profound stereoelectronic effects that fundamentally alter the conformational preferences of the pyrrolidine ring system.

The cis configuration of the fluorine substituent in Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is particularly significant because it enforces specific ring pucker preferences through the gauche effect. For electron-withdrawing substituents at the 4-position, S-stereochemistry strongly favors an endo-pucker, while R-stereochemistry strongly favors exo-pucker. This stereospecific effect on ring pucker is manifested not only in the pyrrolidine ring conformation but also in amide cis-trans isomerism, where the exo ring pucker stabilizes the trans amide bond, whereas an endo ring pucker is strongly favored in a cis amide bond. The additional 5-oxo functionality in this particular derivative introduces another layer of conformational complexity by providing an additional carbonyl group that can participate in n→π* interactions, which are known to influence the conformational preferences of proline residues and connect proline ring pucker with protein secondary structure.

Research has demonstrated that the ability to control protein structure through the incorporation of stereodefined substituted proline residues represents an emerging strategy to increase protein stability and activity. The unique combination of modifications present in Boc-cis-4-fluoro-5-oxo-L-proline methyl ester positions it as a particularly sophisticated tool for such applications, as the compound can simultaneously influence ring pucker through fluorination, provide additional hydrogen bonding or electrostatic interactions through the ketone functionality, and offer protection strategies through the Boc and methyl ester groups that facilitate controlled incorporation into peptide sequences.

| Structural Feature | Conformational Impact | Biochemical Significance |

|---|---|---|

| Cis-4-fluorine | Enforces endo ring pucker | Influences peptide backbone geometry |

| 5-oxo group | Additional carbonyl interactions | Provides hydrogen bonding capability |

| Boc protection | Prevents N-terminal reactions | Enables selective peptide synthesis |

| Methyl ester | Protects carboxyl terminus | Allows orthogonal deprotection strategies |

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBNRNCKCOQQN-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amino Group Protection with Boc

- Reagents: L-proline, di-tert-butyl dicarbonate (Boc anhydride), base catalyst such as 4-dimethylaminopyridine (DMAP).

- Solvent: Dichloromethane (DCM).

- Conditions: Stirring at 20–30 °C, slow addition of Boc anhydride to maintain temperature control.

- Outcome: Formation of Boc-L-proline with high purity.

This step is critical to prevent the amino group from reacting during fluorination and esterification.

Fluorination Step

- Reagents: Boc-L-proline, diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Mechanism: The fluorinating agent selectively replaces the hydroxyl or hydrogen at the 4-position with fluorine.

- Conditions: Controlled temperature (often below room temperature) to avoid side reactions.

- Result: Boc-cis-4-fluoro-L-proline intermediate.

This step introduces the fluorine atom, which is key to the compound’s biochemical properties.

Esterification to Methyl Ester

- Reagents: Boc-cis-4-fluoro-5-oxo-L-proline, methanol, acid catalyst (e.g., sulfuric acid or DCC coupling agent).

- Process: The carboxyl group is converted into a methyl ester by reaction with methanol.

- Conditions: Mild heating (20–30 °C) with stirring until complete reaction, monitored by TLC.

- Purification: Recrystallization or chromatographic techniques to isolate the final product.

This step stabilizes the molecule and facilitates its use in further biochemical applications.

Industrial production mirrors laboratory methods but incorporates:

- Automated reactors for precise temperature and reagent control.

- Optimization of reagent ratios to maximize yield and minimize impurities.

- Use of purification methods such as recrystallization and chromatographic separation to ensure high purity.

- Scale-up considerations include solvent recycling and process safety management.

A patent describing a related compound, N-BOC-cis-4-hydroxyproline methyl ester, provides insights relevant to Boc-cis-4-fluoro-5-oxo-L-proline methyl ester synthesis:

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| 1. Boc Protection | 4-hydroxy-L-proline, Boc anhydride, DMAP, DCM, 20-30 °C | Slow addition of Boc anhydride with temperature control | High purity white solid |

| 2. Esterification | Tetrahydrofuran, DCC, methanol, 20-30 °C | Dropwise methanol addition, reaction monitored by TLC | White solid crude product |

| 3. Purification | DCM and polyethylene mixed solvent, heating to 40-45 °C, cooling to 5-10 °C | Filtration and drying to obtain final product | High yield and quality solid |

This optimized two-step reaction process emphasizes mild conditions to prevent Boc group cleavage and minimize side reactions, which is applicable to fluorinated derivatives.

| Step | Reagents/Agents | Solvent | Temperature (°C) | Reaction Time | Key Notes |

|---|---|---|---|---|---|

| Amino Protection | Boc anhydride, DMAP | Dichloromethane | 20–30 | Overnight (~12 h) | Slow addition, temperature control |

| Fluorination | Diethylaminosulfur trifluoride | Appropriate solvent | <25 | Variable (hours) | Selective fluorination at 4-position |

| Esterification | Methanol, sulfuric acid or DCC | Methanol/THF | 20–30 | 1–2 hours | Dropwise addition, TLC monitoring |

| Purification | Recrystallization, chromatography | DCM/PE mixture | 5–45 | Several hours | Filtration and drying |

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

Mechanistic Insights :

-

Fluorine’s electronegativity enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack .

-

Steric hindrance from the Boc group limits substitution to the cis configuration .

Reduction Reactions

The 5-oxo group is selectively reduced to a hydroxyl group, enabling downstream modifications:

Key Findings :

-

NaBH₄ provides higher chemoselectivity for keto reduction without affecting the ester group .

-

Over-reduction to the alcohol is avoided using mild conditions .

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 1M HCl | H₂O/THF, 60°C, 4h | Boc-cis-4-fluoro-5-oxo-L-proline | 75–80% | |

| 1M NaOH | MeOH/H₂O, rt, 12h | Boc-cis-4-fluoro-5-oxo-L-proline | 85–90% |

Applications :

-

Acidic hydrolysis preserves the Boc group, while basic conditions may require post-reaction neutralization .

Esterification and Transesterification

The methyl ester can be modified to other esters under catalytic conditions:

Optimization Notes :

Intramolecular Cyclization

Under basic conditions, the compound forms lactams via keto-enol tautomerism:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| DBU | Toluene, 80°C, 2h | Boc-cis-4-fluoro-pyrrolidin-5-one | 50–55% |

Significance :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester serves as a key intermediate in the synthesis of novel pharmaceuticals. Its role in drug design is particularly prominent in developing compounds targeting neurological disorders. The incorporation of the fluorine atom can enhance the pharmacological properties of the resulting drugs, improving their efficacy and reducing side effects .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can inhibit specific enzymes associated with neurodegenerative diseases, highlighting its potential as a therapeutic agent.

Peptide Synthesis

The compound is widely used in peptide synthesis due to its ability to introduce specific structural features into peptides. The Boc group protects the amine functionality during peptide chain assembly, allowing for controlled formation of peptide bonds with other amino acids. This characteristic makes it invaluable in creating peptides with desired biological activities .

Comparative Analysis: Peptide Building Blocks

| Compound | Key Features | Application |

|---|---|---|

| Boc-cis-4-fluoro-5-oxo-L-proline methyl ester | Introduces cis-4-fluoroproline moiety | Used for synthesizing bioactive peptides |

| Boc-trans-4-fluoro-5-oxo-L-proline methyl ester | Different stereochemistry | May influence peptide stability and activity |

Biochemical Research

In biochemical research, Boc-cis-4-fluoro-5-oxo-L-proline methyl ester aids in studying enzyme mechanisms and protein interactions. Its unique structural features allow researchers to explore how modifications influence enzyme activity and protein stability .

Example: Enzyme Interactions

Studies have shown that this compound can modulate the activity of proteases and peptidases, providing insights into enzyme mechanisms involved in various biological processes . For instance, it has been observed to inhibit certain proteases linked to cancer progression in dose-dependent studies, showcasing its potential as an anti-cancer therapeutic agent.

Material Science

The unique properties of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester also find applications in material science. It can be utilized in developing specialized materials such as polymers that require specific functional groups for enhanced performance. This application is particularly relevant in creating advanced coatings and adhesives that benefit from the compound's chemical properties .

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques to identify and quantify other substances within complex mixtures. Its ability to act as a standard or reference material facilitates accurate measurements and analyses .

Mecanismo De Acción

The mechanism of action of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the fluorine atom and the keto group enhances its binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Boc-cis-4-fluoro-5-oxo-L-proline methyl ester and analogous proline derivatives:

Substituent Effects at C4

- Hydroxy (OR-5224) : The hydroxyl group supports hydrogen-bonding interactions, making it suitable for biomimetic applications (e.g., collagen stabilization) but reduces electrophilicity compared to fluorine .

- Amino (Compound 60): The amino group introduces nucleophilic reactivity, enabling post-functionalization (e.g., thiourea formation for organocatalysis) .

Role of the 5-Oxo Group

The 5-oxo group in QE-0522 rigidifies the proline ring via conjugation, reducing conformational flexibility. This contrasts with derivatives lacking this group (e.g., SS-7886), which exhibit greater rotational freedom, impacting their stereoselectivity in peptide coupling reactions .

Stereochemical Considerations

- Cis vs. Trans : The cis-configuration at C4 in QE-0522 imposes steric constraints distinct from trans isomers, influencing substrate binding in catalytic applications .

- L vs. D Configuration: The D-proline derivative (methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate) demonstrates reversed stereochemistry, which can drastically alter biological activity and chiral recognition .

Protecting Group Strategies

- Boc vs. Fmoc: While QE-0522 uses Boc for amine protection, SS-1068 (N-Boc-cis-4-(Fmoc-amino)-L-proline) incorporates Fmoc, enabling orthogonal deprotection strategies in solid-phase peptide synthesis .

- Methyl Ester vs. Free Carboxyl : The methyl ester in QE-0522 improves solubility in organic solvents, whereas free carboxyl derivatives (e.g., SS-7886) are more polar, affecting their application scope .

Actividad Biológica

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, and applications in scientific research, supported by detailed findings from various studies.

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a fluorine atom, and a keto group. These structural elements contribute to its reactivity and interactions with biological molecules. The compound is primarily used as a building block in peptide synthesis and enzyme studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.

Enzyme Interactions

The compound is known to interact with various enzymes, including proteases and peptidases. Its fluorine atom enhances its reactivity, allowing it to modulate enzyme activity effectively. For example, it can act as an inhibitor or activator depending on the specific enzyme and conditions used.

Cellular Effects

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester influences several cellular processes:

- Cell Signaling : It can alter signaling pathways by affecting the activity of kinases and phosphatases.

- Gene Expression : The compound may regulate gene expression through its interaction with transcription factors.

- Metabolic Pathways : It impacts metabolic pathways by modifying the activity of key enzymes involved in metabolism.

Synthesis Methods

The synthesis of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester typically involves several steps:

- Protection : The amino group of L-proline is protected using a Boc group.

- Fluorination : The protected L-proline undergoes fluorination using agents like diethylaminosulfur trifluoride (DAST).

- Esterification : The carboxyl group is esterified using methanol in the presence of an acid catalyst .

Research Applications

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester has multiple applications across various fields:

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a candidate for designing therapeutics targeting specific diseases .

Molecular Imaging

Recent studies have explored the use of fluorinated prolines in PET imaging, particularly for assessing liver fibrosis. Boc-cis-4-fluoro-5-oxo-L-proline methyl ester derivatives have shown promise as biomarkers for early disease detection due to their enhanced uptake in pathological tissues .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Boc-cis-4-fluoro-L-proline methyl ester | Similar structure but different stereochemistry | Limited biological activity |

| N-Boc-trans-4-fluoro-5-oxo-L-proline methyl ester | Different stereochemistry at fluorine position | Varies based on stereochemistry |

| N-Boc-4-hydroxy-L-proline methyl ester | Lacks fluorine atom | Different interaction profiles |

Study on Enzyme Inhibition

A study demonstrated that Boc-cis-4-fluoro-5-oxo-L-proline methyl ester effectively inhibited certain proteases involved in cancer progression. The inhibition was dose-dependent, showcasing its potential as a therapeutic agent .

Antioxidant Activity

Research has also evaluated the antioxidant properties of compounds related to proline derivatives, indicating that modifications can enhance their ability to scavenge free radicals. While Boc-cis-4-fluoro-5-oxo-L-proline methyl ester itself does not exhibit strong antioxidant activity, its derivatives may possess improved properties .

Q & A

Q. Table 1. Taguchi L9 Orthogonal Array for Fluorination Optimization

| Experiment | Catalyst (Level) | Temp (°C) | Solvent (Level) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 (KF) | −78 | 1 (THF) | 62 |

| 2 | 2 (Selectfluor) | 0 | 2 (Dioxane) | 88 |

| ... | ... | ... | ... | ... |

Q. Table 2. Stability of Methyl Ester Under Accelerated Aging

| Condition | Time (Weeks) | Purity (%) | Major Degradant |

|---|---|---|---|

| 25°C, Dry | 4 | 98.5 | None |

| 40°C, 75% RH | 4 | 92.3 | Hydrolyzed Ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.